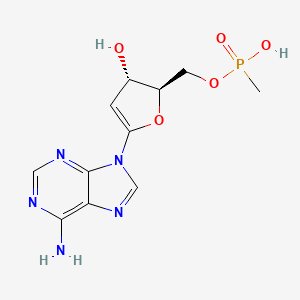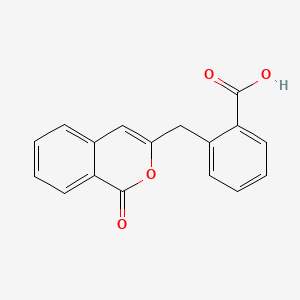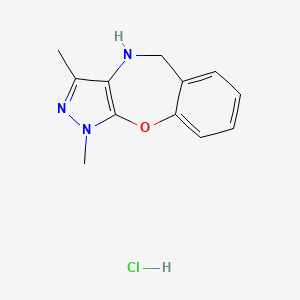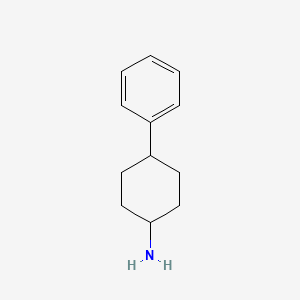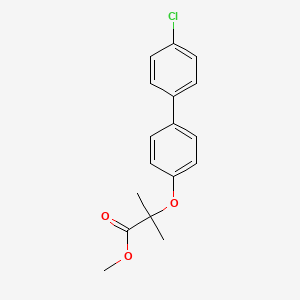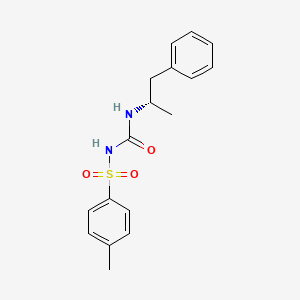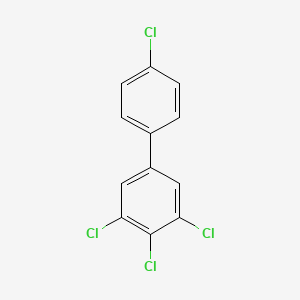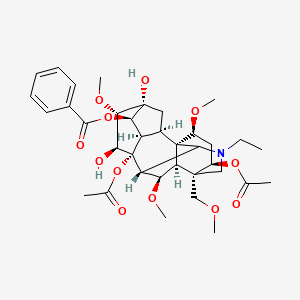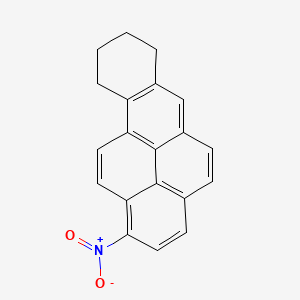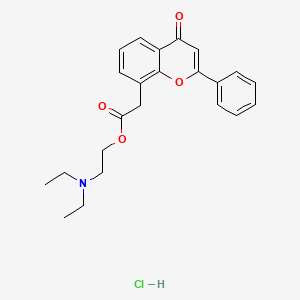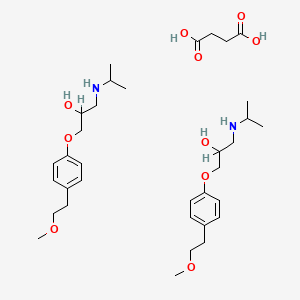
Metoprolol succinate
Vue d'ensemble
Description
Le succinate de métoprolol est un bêtabloqueur sélectif des récepteurs bêta-1 adrénergiques utilisé principalement dans le traitement des maladies cardiovasculaires telles que l'hypertension artérielle, l'angine de poitrine et l'insuffisance cardiaque . Il s'agit d'une formulation à libération prolongée qui permet une administration une fois par jour, offrant un effet thérapeutique plus constant .
Mécanisme D'action
Target of Action
Metoprolol succinate is a beta-1-selective (cardioselective) adrenoceptor blocking agent . This means it primarily targets the beta-1 adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate and contractility.
Mode of Action
This compound works by inhibiting the beta-1-adrenergic receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing the heart rate) and inotropic (reducing the force of heart muscle contraction) effects .
Pharmacokinetics
This compound is extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes , with a significant first-pass effect . It has a bioavailability of 50% after a single dose, which increases to 70% upon repeated administration . The elimination half-life of this compound is between 3 to 7 hours , and it is excreted primarily in the urine .
Result of Action
The action of this compound results in a reduction of heart rate and blood pressure . This helps to alleviate the symptoms of conditions like hypertension, angina, and heart failure. It also reduces the risk of heart-related complications, such as myocardial infarction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
Analyse Biochimique
Biochemical Properties
Metoprolol succinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its biotransformation in the liver .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action decreases the workload on the heart and helps in managing conditions like hypertension and angina . This compound also influences cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, which is activated by beta-1 adrenergic receptors. This inhibition leads to a reduction in the phosphorylation of proteins involved in cardiac muscle contraction . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of genes related to cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By antagonizing these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway. This results in a decrease in intracellular calcium levels, leading to reduced cardiac muscle contraction . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cardiac function, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained efficacy in reducing heart rate and blood pressure over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and cardiac arrhythmias have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 . The main metabolic pathways include alpha-hydroxylation and O-demethylation, leading to the formation of metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol . These metabolites are further conjugated and excreted in the urine. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, resulting in variations in drug clearance and efficacy among individuals .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It has a volume of distribution of approximately 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The drug is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also distributed to various tissues, including the heart, liver, and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . The drug does not require specific targeting signals or post-translational modifications for its activity. Its distribution within different cellular compartments can influence its efficacy and duration of action .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le succinate de métoprolol est synthétisé par un processus en plusieurs étapes. L'étape initiale implique la réaction du 4-(2-méthoxyéthyl)phénol avec l'épichlorhydrine pour former du 1-(4-(2-méthoxyéthyl)phénoxy)-2,3-époxypropane. Cet intermédiaire est ensuite mis à réagir avec l'isopropylamine pour donner du 1-(isopropylamino)-3-(4-(2-méthoxyéthyl)phénoxy)propan-2-ol .
L'étape finale implique la formation du sel succinate par réaction de la base libre du métoprolol avec l'acide succinique. La réaction est généralement réalisée dans un solvant organique tel que le méthanol ou l'éthanol sous des conditions de température et de pH contrôlées .
Méthodes de production industrielle
Dans les environnements industriels, la production de succinate de métoprolol implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de cristallisation et de purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le succinate de métoprolol subit diverses réactions chimiques, notamment :
Oxydation : Le métoprolol peut être oxydé pour former son dérivé N-oxyde correspondant.
Réduction : Les réactions de réduction peuvent convertir le métoprolol en son dérivé amine secondaire.
Substitution : Les réactions de substitution nucléophile peuvent modifier le groupe phénoxy.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou les peracides sont des agents oxydants couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Les halogénoalcanes ou les sulfonates sont utilisés dans les réactions de substitution nucléophile.
Principaux produits
Oxydation : N-oxyde de métoprolol.
Réduction : Dérivé amine secondaire du métoprolol.
Substitution : Divers dérivés phénoxy substitués.
Applications de recherche scientifique
Le succinate de métoprolol est largement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques. Certaines applications comprennent :
Chimie : Étude de la stabilité, de la solubilité et de l'interaction du médicament avec d'autres composés.
Mécanisme d'action
Le succinate de métoprolol exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques dans le cœur. Cette inhibition réduit les effets des catécholamines, conduisant à une diminution de la fréquence cardiaque et de la contractilité myocardique. Il en résulte une réduction du débit cardiaque et de la pression artérielle . Le succinate de métoprolol n'affecte pas de manière significative les récepteurs bêta-2, qui se trouvent dans les poumons et les vaisseaux sanguins .
Applications De Recherche Scientifique
Metoprolol succinate is widely used in scientific research due to its pharmacological properties. Some applications include:
Comparaison Avec Des Composés Similaires
Composés similaires
Bisoprolol : Un autre bêtabloqueur sélectif bêta-1 utilisé pour des indications similaires.
Carvedilol : Un bêtabloqueur non sélectif avec des propriétés alpha-bloquantes supplémentaires.
Aténolol : Un bêtabloqueur sélectif bêta-1 avec une demi-vie plus longue que celle du métoprolol.
Unicité
La formulation à libération prolongée du succinate de métoprolol offre un effet thérapeutique plus constant et une meilleure observance du patient par rapport aux formulations à libération immédiate. Sa sélectivité pour les récepteurs bêta-1 en fait un choix privilégié pour les patients atteints de maladies respiratoires, car il a un impact minimal sur les récepteurs bêta-2 .
Propriétés
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


